molecular formula C13H10FNO3 B6368278 2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 1261892-90-3

2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368278
CAS RN: 1261892-90-3
M. Wt: 247.22 g/mol
InChI Key: QQFBQVGBZLZEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% (2F3MCPHP) is an organic compound with a unique structure that has potential applications in a variety of scientific fields. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a phenyl ring and three hydroxyl groups. 2F3MCPHP has been used in a variety of research studies due to its ability to interact with a range of molecules, including proteins, enzymes, and other organic compounds.

Scientific Research Applications

2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications, including protein-protein interaction studies, enzyme inhibition studies, and drug delivery studies. It has also been used as a fluorescent probe for the detection of certain biomolecules. In addition, it has been used as a substrate for the production of a range of organic compounds, such as isoxazoles and imidazoles.

Mechanism of Action

2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is believed to act as a ligand for a range of proteins and enzymes. It is thought to bind to these proteins and enzymes, resulting in a conformational change that alters their activity. In addition, it is believed to be able to interact with other molecules, such as small organic molecules, leading to a range of changes in their activity.
Biochemical and Physiological Effects
2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and proteases. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have a range of effects on the immune system, including modulating immune cell proliferation and cytokine production.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a two-step process. In addition, it is a highly soluble compound, making it easy to work with in a range of experiments. However, there are also some limitations to its use. It is not very stable, and it has a relatively short shelf-life. In addition, it has been found to be toxic at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%. It could be used as a tool to study the effects of drugs on the body, as it has been found to interact with a range of molecules. It could also be used to study the effects of environmental pollutants on the body, as it has been found to have a range of biochemical and physiological effects. In addition, it could be used to study the effects of certain diseases on the body, as it has been found to interact with a range of proteins and enzymes. Finally, it could be used as a tool to develop new drugs and therapies, as it has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties.

Synthesis Methods

2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can be synthesized in a two-step process. The first step involves reacting 4-fluoro-3-methoxycarbonylphenyl pyridine with potassium hydroxide in methanol at room temperature. This reaction produces a potassium salt of the phenyl pyridine. The second step involves reacting the potassium salt with aqueous hydrochloric acid to form 2-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%.

properties

IUPAC Name

methyl 2-fluoro-5-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-7-8(4-5-10(9)14)12-11(16)3-2-6-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBQVGBZLZEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683097
Record name Methyl 2-fluoro-5-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-5-(3-hydroxypyridin-2-yl)benzoate

CAS RN

1261892-90-3
Record name Methyl 2-fluoro-5-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.